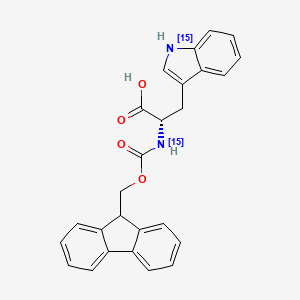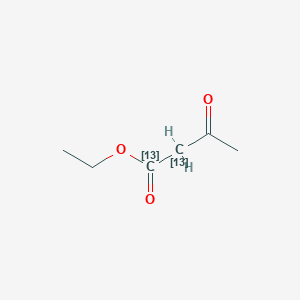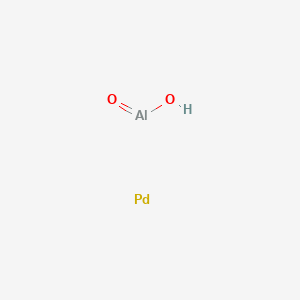
SQI-ET sodium form
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SQI-ET sodium form involves multiple steps, including the formation of aromatic and aliphatic ethers, tertiary amines, and pyridine rings . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is often produced as an orange-brown gum and stored at low temperatures to maintain stability .
化学反应分析
Types of Reactions
SQI-ET sodium form undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its ionophore properties.
Substitution: Substitution reactions, particularly involving aromatic rings, can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered ionophore properties, while substitution can introduce new functional groups that modify the compound’s behavior .
科学研究应用
SQI-ET sodium form has a wide range of scientific research applications, including:
作用机制
SQI-ET sodium form functions as a sodium ionophore, selectively increasing sodium ion conductance in various cell types . It exhibits a high selectivity ratio of 100:1 for sodium over potassium ions . The compound’s mechanism of action involves binding to sodium ions and facilitating their transport across cell membranes, thereby influencing cellular ion balance and membrane potential .
相似化合物的比较
Similar Compounds
Valinomycin: A potassium ionophore that selectively increases potassium ion conductance.
SQI-Pr sodium form: Similar to SQI-ET sodium form but with different functional groups that may alter its ionophore properties.
Uniqueness
This compound is unique due to its high selectivity for sodium ions and its ability to selectively increase sodium ion conductance in various cell types. Its specific molecular structure, including multiple aromatic and aliphatic ethers, tertiary amines, and pyridine rings, contributes to its distinct properties and applications .
属性
分子式 |
C38H52N4O7 |
|---|---|
分子量 |
676.8 g/mol |
IUPAC 名称 |
7,13-bis(5,6-diethoxy-2-methylquinolin-8-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C38H52N4O7/c1-7-46-33-25-31(35-29(37(33)48-9-3)13-11-27(5)39-35)41-15-19-43-20-16-42(18-22-45-24-23-44-21-17-41)32-26-34(47-8-2)38(49-10-4)30-14-12-28(6)40-36(30)32/h11-14,25-26H,7-10,15-24H2,1-6H3 |
InChI 键 |
HFXIXJYCUKUTIL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C2=C(C(=C1)N3CCOCCN(CCOCCOCC3)C4=CC(=C(C5=C4N=C(C=C5)C)OCC)OCC)N=C(C=C2)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)



![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)


![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)

![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)

